
TMCB
Übersicht
Beschreibung
2,2,4,4-Tetramethyl-1,3-cyclobutanedione (TMCB) is an organic compound with significant applications in various fields, including chemistry, biology, and industry. It is known for its unique structure, which consists of a cyclobutane ring substituted with four methyl groups and two ketone groups. This compound is primarily used as an intermediate in the synthesis of other valuable chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione typically involves the cracking of isobutyric acid or isobutyric anhydride to produce dimethylketene, which is then polymerized to form the desired compound . The reaction conditions include:
Cracking Reaction: Isobutyric acid or isobutyric anhydride is subjected to a cracking reaction in a fixed bed reactor with an inert gas at a volume ratio of 1/10-1/5.
Polymerization: The resulting dimethylketene is directly polymerized in a solution to yield 2,2,4,4-tetramethyl-1,3-cyclobutanedione.
Industrial Production Methods
Industrial production of 2,2,4,4-tetramethyl-1,3-cyclobutanedione follows similar synthetic routes but on a larger scale. The process involves continuous cracking and polymerization, optimizing reaction conditions to maximize yield and minimize energy consumption .
Analyse Chemischer Reaktionen
Hydrogenation Reactions
One of the significant reactions involving TMCB is its hydrogenation to produce 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). Research indicates that using a Ru/Sn bimetallic catalyst can enhance the efficiency of this reaction. Key findings include:
-
Catalyst Composition : The optimal catalyst ratio was found to be Ru/Sn = 1:1 with 5% Ru loading.
-
Reaction Conditions : The best results were achieved at a temperature of 120 °C and a pressure of 4 MPa for 1 hour.
-
Selectivity : The selectivity for CBDO reached up to 73.5%, with a cis-trans ratio of 1.11.
This reaction showcases the potential for this compound in producing valuable chemical intermediates through controlled hydrogenation processes .
Decomposition Mechanisms
The decomposition of this compound can also occur under certain conditions, typically involving thermal processes or reactions with radical species. Studies have indicated that:
These findings are critical for understanding how this compound can be utilized in synthetic pathways or as an intermediate in larger-scale chemical processes .
Kinetics Data for this compound Reactions
Reaction Type | Rate Constant (s⁻¹) | Order of Reaction |
---|---|---|
Hydrogenation | k = Variable | First-order |
Decomposition | k = Variable | Zero-order |
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetramethyl-1,3-cyclobutanedione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of high-performance polyesters and other polymers.
Biology: Acts as a selective inhibitor of casein kinase II, a protein kinase involved in various cellular processes
Industry: Utilized in the production of environmentally friendly polyesters with enhanced physical properties.
Wirkmechanismus
The mechanism of action of 2,2,4,4-tetramethyl-1,3-cyclobutanedione involves its interaction with molecular targets such as casein kinase II. By inhibiting this kinase, the compound affects various cellular pathways, including phosphorylation and dephosphorylation processes . This inhibition can lead to alterations in cell signaling and function, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
2,2,4,4-Tetramethyl-1,3-cyclobutanedione can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A hydrogenated derivative of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with applications in polymer synthesis.
Dimethylketene: An intermediate in the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione.
The uniqueness of 2,2,4,4-tetramethyl-1,3-cyclobutanedione lies in its specific structure and reactivity, which make it a versatile intermediate for various chemical syntheses and applications.
Biologische Aktivität
Tetramethylcyclobutane-1,3-dione (TMCB) is a compound of significant interest due to its biological activity, particularly as a dual inhibitor of key kinases involved in various cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.
This compound is characterized by its unique structure, featuring a cyclobutane ring with two carbonyl groups. It acts primarily as an ATP-competitive inhibitor of two important kinases:
- Casein Kinase 2 (CK2)
- Extracellular Signal-Regulated Kinase 8 (ERK8)
The compound exhibits an IC50 value of approximately 0.5 µM for both CK2 and ERK8, indicating potent inhibitory effects on these targets . Additionally, this compound shows selectivity for CK2 over other kinases, with Ki values indicating stronger binding to CK2 compared to kinases like Pim-1 and DYRK1A .
Cytotoxic Activity
Research has demonstrated that this compound exhibits cytotoxic activity against various human cancer cell lines. Notably, it has shown effectiveness in inhibiting the growth of breast cancer cells. The mechanism behind this cytotoxicity is primarily attributed to the inhibition of CK2 and ERK8, both of which are implicated in cancer cell proliferation and survival .
Comparative Inhibition Potency
The following table summarizes the inhibitory potency of this compound against various kinases:
Kinase | IC50 (µM) | Ki (nM) |
---|---|---|
CK2 | 0.5 | 10.1 |
ERK8 | 0.5 | - |
Pim-1 | - | 8.65 |
DYRK1A | - | 11.90 |
HIPK2 | - | 15.25 |
This data underscores this compound's potential as a selective therapeutic agent in oncology, particularly for tumors exhibiting aberrant kinase activity .
Case Studies and Research Findings
Several studies have highlighted this compound's role in cancer therapy:
- In Vitro Studies : this compound was tested on multiple human cancer cell lines, demonstrating significant reductions in cell viability and proliferation rates. The results indicated that this compound could serve as a promising candidate for further development into an anti-cancer drug.
- Mechanistic Insights : Investigations into the molecular pathways affected by this compound revealed that its inhibition of CK2 leads to downstream effects on cell cycle regulation and apoptosis, making it a target for therapeutic intervention in malignancies where CK2 is overactive .
- Potential as a Prodrug : Research is exploring the possibility of developing this compound as a prodrug to enhance its bioavailability and reduce potential side effects associated with direct kinase inhibition .
Eigenschaften
IUPAC Name |
2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAOTASRLQMKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677589 | |
Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905105-89-7 | |
Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.